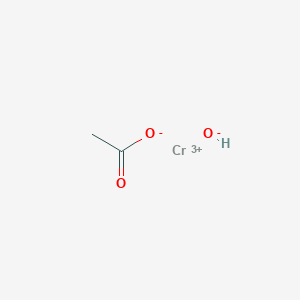
Chromium(3+);acetate;hydroxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Chromium(III) acetate hydroxide can be synthesized through the reaction of chromium(III) salts with alkali. One common method involves mixing an aqueous solution of a chromium(III) salt, such as chromium(III) chloride, with a strong base like sodium hydroxide . The resulting product is a violet solid that crystallizes as a triacontatetrahydrate (34 molecules of water of crystallization) .
Industrial Production Methods
Industrial production of chromium(III) acetate hydroxide typically involves similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure the compound’s quality and consistency for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
Chromium(III) acetate hydroxide undergoes several types of chemical reactions, including:
Oxidation: Chromium(III) can be oxidized to chromium(VI) under specific conditions.
Reduction: Chromium(III) can be reduced to chromium(II) using suitable reducing agents.
Substitution: Ligand exchange reactions can occur, where acetate or hydroxide ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids and bases, oxidizing agents like nitric acid, and reducing agents such as zinc . The conditions for these reactions vary depending on the desired outcome, but they often involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of chromium(III) acetate hydroxide can produce chromium(VI) compounds, while reduction can yield chromium(II) compounds .
Wissenschaftliche Forschungsanwendungen
Chromium(III) acetate hydroxide has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of chromium(III) acetate hydroxide involves its interaction with molecular targets and pathways in biological systems. Chromium(III) is known to play a role in glucose and lipid metabolism by enhancing the action of insulin . It can form complexes with various biomolecules, influencing their activity and stability .
Vergleich Mit ähnlichen Verbindungen
Chromium(III) acetate hydroxide can be compared with other similar compounds, such as:
Chromium(III) acetate: Shares a similar structure but lacks the hydroxide ligands.
Chromium(II) acetate: Features a Cr-Cr quadruple bond and different oxidation state.
Chromium(III) hydroxide: Amphoteric compound that dissolves in both strong acids and bases.
Chromium(III) acetate hydroxide is unique due to its specific coordination environment and the presence of both acetate and hydroxide ligands, which contribute to its distinct chemical properties and applications .
Eigenschaften
Molekularformel |
C2H4CrO3+ |
|---|---|
Molekulargewicht |
128.05 g/mol |
IUPAC-Name |
chromium(3+);acetate;hydroxide |
InChI |
InChI=1S/C2H4O2.Cr.H2O/c1-2(3)4;;/h1H3,(H,3,4);;1H2/q;+3;/p-2 |
InChI-Schlüssel |
KNVBPUFDKSKOFA-UHFFFAOYSA-L |
Kanonische SMILES |
CC(=O)[O-].[OH-].[Cr+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



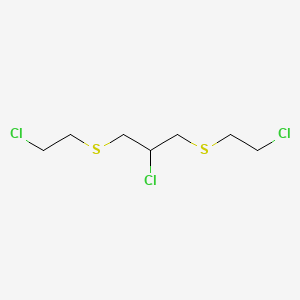
![4-Chloro-3-({[(3,5-dimethylphenoxy)acetyl]carbamothioyl}amino)benzoic acid](/img/structure/B13950766.png)
![N-[(2S)-1-anilino-1-oxobutan-2-yl]-2-benzamidobenzamide](/img/structure/B13950767.png)
![4,7-Methano-7H-thieno[2,3-E][1,3]diazepine](/img/structure/B13950772.png)
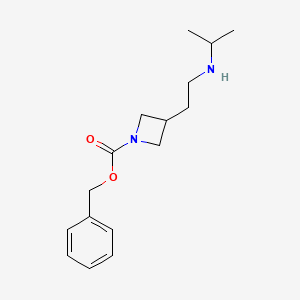


![Ethyl 2-[(1-chloro-3,4-dihydronaphthalen-2-yl)(hydroxy)methyl]prop-2-enoate](/img/structure/B13950794.png)
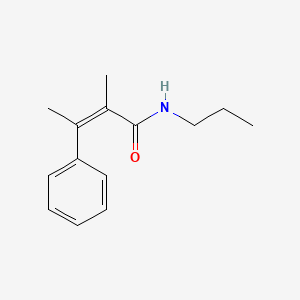
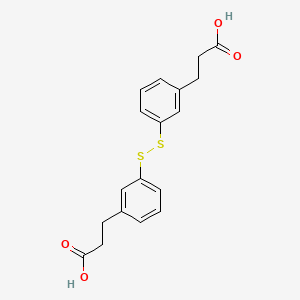
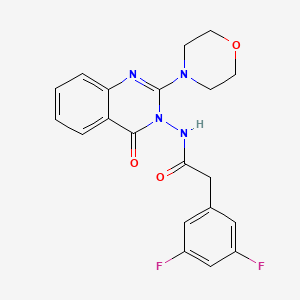
![1H-Pyrimido[1,2-a]quinoline-2-acetic acid, 1-oxo-, ethyl ester](/img/structure/B13950822.png)

